Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate is an organic compound with the molecular formula C10H11NO4 This compound features a pyridine ring substituted with a methoxy group at the 6-position and an ester functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-methoxypyridine-2-carboxylic acid.
Esterification: The carboxylic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 6-methoxypyridine-2-carboxylate.
Knoevenagel Condensation: The ester undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyridin-2-yl)-3-oxopropanoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its physical and chemical properties.
Methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate: The methoxy group is at the 4-position, which can influence the compound’s electronic properties and reactivity.
Uniqueness
Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate is unique due to the specific positioning of the methoxy group on the pyridine ring, which can significantly impact its chemical behavior and interactions in various applications. This structural feature can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological systems.
Properties
IUPAC Name |
methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-5-3-4-7(11-9)8(12)6-10(13)15-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICYWXZCLBTEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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